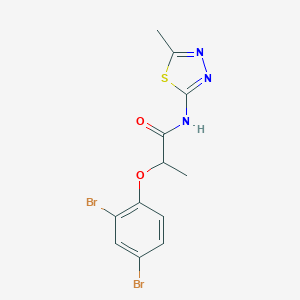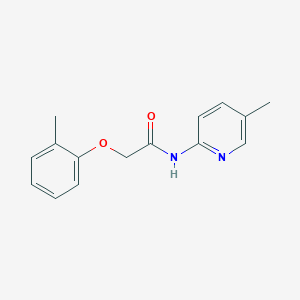
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known as DBTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may inhibit acetylcholinesterase by binding to the active site of the enzyme, thus preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the activity of acetylcholinesterase, and exhibit antifungal and antibacterial properties. Additionally, this compound has been found to exhibit antioxidant activity, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it exhibits potent antitumor activity, making it a promising candidate for cancer therapy. However, this compound also has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for 2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide research. One area of interest is the development of this compound as a therapeutic agent for cancer and Alzheimer's disease. Further studies are needed to understand the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the synthesis of this compound analogs may lead to the discovery of more potent and selective compounds. Finally, the development of new methods for the delivery of this compound may enhance its therapeutic potential.
Métodos De Síntesis
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2,4-dibromophenol with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine and isocyanate. This reaction results in the formation of this compound with a yield of approximately 60%. Other methods involve the use of different reagents and catalysts, resulting in varying yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
Fórmula molecular |
C12H11Br2N3O2S |
|---|---|
Peso molecular |
421.11 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H11Br2N3O2S/c1-6(11(18)15-12-17-16-7(2)20-12)19-10-4-3-8(13)5-9(10)14/h3-6H,1-2H3,(H,15,17,18) |
Clave InChI |
GFBKUYQSSUUZLS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)








![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)